2-Fluoro-4-(4-methoxypiperidin-1-yl)pyridine
Overview
Description
2-Fluoro-4-(4-methoxypiperidin-1-yl)pyridine is a useful research compound. Its molecular formula is C11H15FN2O and its molecular weight is 210.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound belongs to the class of fluoropyridines . Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They are often used in the synthesis of various biologically active compounds .
Mode of Action
The mode of action of fluoropyridines generally depends on their specific structure and the nature of any additional functional groups present. The presence of a fluorine atom can enhance the ability of the compound to penetrate biological membranes, potentially altering its interaction with target molecules .
Biochemical Pathways
Fluoropyridines can participate in various biochemical reactions, depending on their specific structure and the nature of any additional functional groups. They can act as intermediates in the synthesis of more complex compounds, or they can interact directly with biological targets .
Pharmacokinetics
The pharmacokinetics of fluoropyridines can vary widely, depending on their specific structure and the nature of any additional functional groups. The presence of a fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, potentially influencing its absorption, distribution, metabolism, and excretion .
Result of Action
The specific effects of “2-Fluoro-4-(4-methoxypiperidin-1-yl)pyridine” would depend on its precise mode of action and the nature of its interactions with biological targets. As a fluoropyridine, it might exhibit unique biological activities related to its fluorine substitution .
Action Environment
The action of “this compound” can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the compound. The presence of a fluorine atom can enhance the compound’s stability under various conditions .
Properties
IUPAC Name |
2-fluoro-4-(4-methoxypiperidin-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-15-10-3-6-14(7-4-10)9-2-5-13-11(12)8-9/h2,5,8,10H,3-4,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZRQHCJINFFTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC(=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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